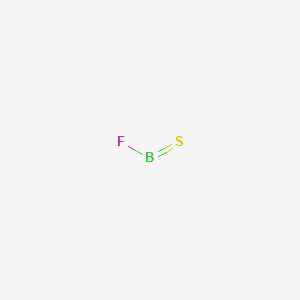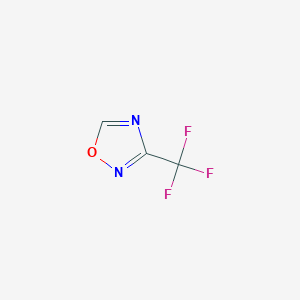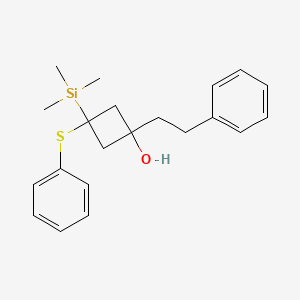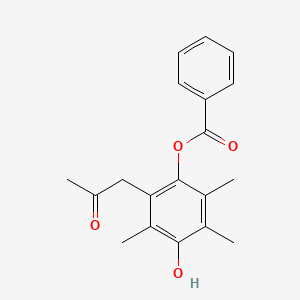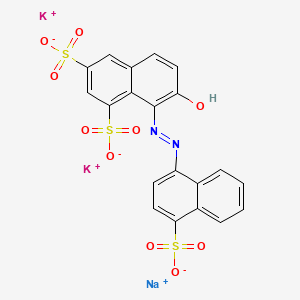![molecular formula C22H12N2O4S2 B14420992 S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate CAS No. 80292-80-4](/img/structure/B14420992.png)
S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate: is a complex organic compound characterized by the presence of benzoxazole rings and thioester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate typically involves the reaction of benzoxazole derivatives with benzene-1,3-dicarbothioate under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The benzoxazole rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. It may be investigated for its interactions with biological targets and its potential therapeutic effects.
Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. Research may focus on their efficacy and safety as potential drug candidates.
Industry: In the industrial sector, S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate may be used in the development of new materials with specific properties, such as optical brighteners or fluorescent dyes.
Mecanismo De Acción
The mechanism of action of S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate involves its interaction with molecular targets through its benzoxazole rings and thioester functionalities. These interactions can lead to various biological effects, depending on the specific pathways involved. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Bis(1,3-benzoxazol-2-yl) disulfide: Similar in structure but contains disulfide bonds instead of thioester functionalities.
Bis(1,3-benzothiazol-2-yl) disulfide: Contains benzothiazole rings instead of benzoxazole rings.
Uniqueness: S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate is unique due to its combination of benzoxazole rings and thioester functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
80292-80-4 |
|---|---|
Fórmula molecular |
C22H12N2O4S2 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
1-S,3-S-bis(1,3-benzoxazol-2-yl) benzene-1,3-dicarbothioate |
InChI |
InChI=1S/C22H12N2O4S2/c25-19(29-21-23-15-8-1-3-10-17(15)27-21)13-6-5-7-14(12-13)20(26)30-22-24-16-9-2-4-11-18(16)28-22/h1-12H |
Clave InChI |
GCJOIFMJGMSGNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)SC(=O)C3=CC(=CC=C3)C(=O)SC4=NC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



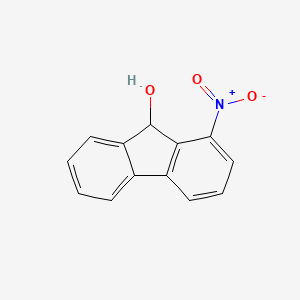

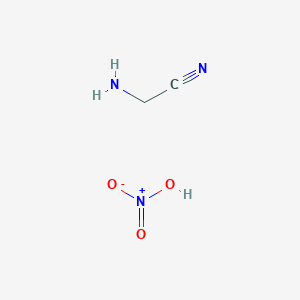
![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)
![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
